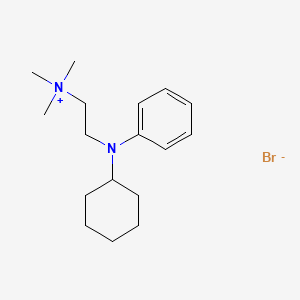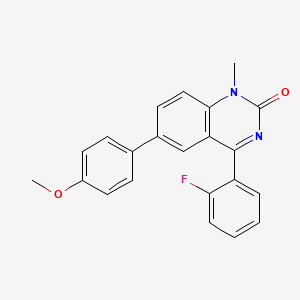
4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the benzimidazole and piperazine moieties. Common reagents used in these reactions include aniline derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the quinoline and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions may introduce various functional groups onto the quinoline or benzimidazole rings.
科学研究应用
Chemistry: Studied for its unique chemical properties and reactivity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying functional groups.
Piperazine Derivatives: Compounds containing piperazine rings with different substituents.
Uniqueness
4-Amino-3-(1h-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)quinolin-2(1h)-one is unique due to its specific combination of quinoline, benzimidazole, and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
属性
分子式 |
C21H22N6O |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
4-amino-3-(1H-benzimidazol-2-yl)-5-(4-methylpiperazin-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H22N6O/c1-26-9-11-27(12-10-26)16-8-4-7-15-17(16)19(22)18(21(28)25-15)20-23-13-5-2-3-6-14(13)24-20/h2-8H,9-12H2,1H3,(H,23,24)(H3,22,25,28) |
InChI 键 |
BBEVMAFPVMSMEU-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=CC=CC3=C2C(=C(C(=O)N3)C4=NC5=CC=CC=C5N4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)



![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)




![1-Azaspiro[5.7]tridecane](/img/structure/B13734307.png)

![(4aR,8aS)-10,11-dimethoxy-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one](/img/structure/B13734333.png)

